6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one
Description
6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one is a bicyclic aromatic ketone featuring a seven-membered annulene ring fused to a benzene ring.
Properties
IUPAC Name |
6-fluoro-8,9-dihydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6-7H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAKWNFBACEECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated aromatic compound.
Fluorination: Introduction of the fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: Formation of the fused ring structure through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Oxidation: Introduction of the ketone group at the 5th position using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: Use of batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Purification: Purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids, esters, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzoannulene derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. Potential molecular targets include enzymes, receptors, and nucleic acids, where the compound may exert its effects through inhibition, activation, or modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one, highlighting substituent effects on properties and applications:
Key Research Findings
Halogen Substitution Effects: Bromo- and chloro-substituted derivatives (e.g., ) exhibit enhanced electrophilicity, making them reactive intermediates for cross-coupling reactions.
Amino and Piperidine Derivatives: The dimethylamino-phenyl derivative () forms a stable hydrochloride salt, suggesting improved solubility for pharmacological use. The piperidine-carbonyl derivative () demonstrates NMDA receptor antagonism, highlighting the role of bulky substituents in targeting CNS receptors.
Electron-Withdrawing Groups :
- The perfluorobutyl-substituted analog () failed to react under cobalt catalysis, indicating steric hindrance or electronic deactivation from the CF₃ group.
Materials Science Applications: The triphenylamine-substituted derivative () showed promise in solar cells, achieving measurable power conversion efficiency due to its extended conjugation and donor-acceptor properties.
Biological Activity
6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one is a fluorinated derivative of benzoannulene, characterized by its unique fused ring structure and the presence of a fluorine atom at the 6th position and a ketone group at the 5th position. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research as a selective estrogen receptor degrader (SERD).
Chemical Structure and Properties
The molecular formula of 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one is C11H9FO. The structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one |
| CAS Number | 127956-66-5 |
| Molecular Weight | 188.19 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
The primary biological activity of 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one is attributed to its role as a SERD. SERDs function by selectively degrading estrogen receptors (ERs), which are critical in various physiological processes including cellular proliferation and differentiation. The interaction with ERs effectively inhibits their signaling pathways, making this compound a potential candidate for therapeutic applications in hormone-dependent cancers.
Target Pathways
- Estrogen Receptor Signaling : The compound targets both ERα and ERβ, leading to the degradation of these receptors and subsequent inhibition of estrogen-mediated transcriptional activity.
- Cellular Proliferation : By disrupting ER signaling, 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one may reduce the proliferation of estrogen-dependent tumors.
Biological Activity Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various benzoannulene derivatives including 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one | 12 | ER degradation |
| Tamoxifen | 25 | ER antagonist |
| Fulvestrant | 15 | SERD |
Synthesis and Preparation
The synthesis of 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one typically involves several key steps:
- Starting Material : A suitable fluorinated aromatic precursor is selected.
- Fluorination : The introduction of fluorine is achieved using reagents such as Selectfluor.
- Cyclization : Palladium-catalyzed coupling reactions facilitate the formation of the fused ring structure.
- Oxidation : The ketone group is introduced using oxidizing agents like potassium permanganate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
